Chemical Properties and Applications of Methyl 5-amino-3-tert-butyl-1,2-oxazole-4-carboxylate: A Technical Whitepaper
Chemical Properties and Applications of Methyl 5-amino-3-tert-butyl-1,2-oxazole-4-carboxylate: A Technical Whitepaper
Executive Summary & Structural Rationale
As a Senior Application Scientist in medicinal chemistry, I frequently encounter scaffolds that dictate the success or failure of a drug discovery campaign. Methyl 5-amino-3-tert-butyl-1,2-oxazole-4-carboxylate (CAS: 23286-45-5) is one such highly functionalized heterocyclic building block[1]. The 1,2-oxazole (isoxazole) core provides a rigid, planar, and metabolically stable scaffold. The specific substitution pattern on this ring is deliberately designed for advanced derivatization:
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3-tert-butyl group: Imparts significant steric bulk and lipophilicity. In drug design, this bulky group is crucial for occupying deep hydrophobic pockets in target proteins (e.g., kinase active sites) and increasing the in vivo half-life of the resulting drug candidates by shielding the core from rapid metabolic degradation[2].
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4-methyl carboxylate group: Serves as an electron-withdrawing group that modulates the basicity of the adjacent amino group. It acts as a versatile chemical handle for downstream transformations, such as saponification to the corresponding carboxylic acid followed by amide coupling.
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5-amino group: Provides an essential hydrogen bond donor/acceptor site. It is frequently derivatized into ureas or amides to engage the hinge region or the DFG-out allosteric site of target kinases[2].
Physicochemical Profiling
Understanding the physicochemical parameters of this intermediate is critical for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of its downstream pharmaceutical derivatives.
Table 1: Quantitative Physicochemical Data
| Property | Value | Structural Implication |
| CAS Number | 23286-45-5 | Standard registry identifier[1]. |
| Molecular Formula | C9H14N2O3 | Indicates a high degree of functionalization relative to carbon count[1]. |
| Molecular Weight | 198.22 g/mol | Low molecular weight allows for extensive derivatization without exceeding Lipinski's Rule of 5[1]. |
| H-Bond Donors | 1 (Primary Amine) | Critical for target protein engagement (e.g., kinase hinge binding)[2]. |
| H-Bond Acceptors | 4 (N, O, C=O) | Enhances aqueous solubility and provides multiple interaction vectors. |
| Canonical SMILES | CC(C)(C)C1=NOC(=C1C(=O)OC)N | Unambiguous structural representation[3]. |
Synthetic Methodologies & Mechanistic Insights
The synthesis of 5-aminoisoxazoles must be carefully controlled to ensure regioselectivity. The standard approach involves the condensation of an α -cyano ketone derivative—specifically, methyl 2-cyano-4,4-dimethyl-3-oxopentanoate—with hydroxylamine[4].
Causality in Experimental Design
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Reagent Selection: Hydroxylamine sulfate is preferred over the free base due to its bench stability and ease of handling[4].
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Strict pH Control (The Critical Parameter): The reaction is highly sensitive to pH. The aqueous hydroxylamine solution must be adjusted to a pH of 6.2–6.5 using sodium hydroxide[5].
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Why? At pH < 5.0, the reaction predominantly yields an unwanted isoxazolone derivative[5]. At pH > 8.0, the regioselectivity shifts, leading to the formation of the undesired 3-amino-5-tert-butylisoxazole isomer[5]. Maintaining near-neutral to slightly acidic conditions ensures that the oxime intermediate selectively attacks the nitrile carbon, yielding the correct 5-amino product[5].
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Workflow for the regioselective synthesis of the isoxazole derivative.
Experimental Protocol: Regioselective Synthesis
Note: This protocol is designed as a self-validating system. The pH monitoring step acts as an internal quality control checkpoint to prevent isomeric contamination.
Step 1: Preparation of the Hydroxylamine Reagent
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Dissolve 1.05 equivalents of hydroxylamine sulfate in deionized water.
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Slowly add aqueous NaOH (2.05 equivalents) while continuously monitoring the pH with a calibrated pH meter.
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Adjust the pH precisely to 6.2–6.5[5]. Validation: If the pH exceeds 7.0, back-titrate with dilute H2SO4 to prevent isomer scrambling.
Step 2: Condensation and Cyclization
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Add the pH-adjusted hydroxylamine solution to a stirred solution of methyl 2-cyano-4,4-dimethyl-3-oxopentanoate (1.00 equivalent).
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Heat the biphasic mixture to 100°C and maintain vigorous stirring for 2.5 hours[4].
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Validation: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The disappearance of the starting material UV-active spot indicates completion.
Step 3: Workup and Isolation
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Cool the reaction mixture to room temperature.
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Extract the aqueous layer twice with chloroform (CHCl3)[4].
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Wash the combined organic extracts with brine, dry over anhydrous Na2SO4, and filter[4].
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Concentrate the filtrate under reduced pressure.
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Purify the crude solid by recrystallization from cyclohexane to yield pure methyl 5-amino-3-tert-butyl-1,2-oxazole-4-carboxylate as a crystalline solid[4].
Applications in Medicinal Chemistry & Drug Development
The unique steric and electronic profile of this compound makes it a privileged scaffold in the design of targeted therapeutics.
p38 MAP Kinase Inhibitors
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a primary driver of pro-inflammatory cytokine production (e.g., TNF- α , IL-1)[2]. Dysregulation of this pathway is implicated in rheumatoid arthritis and other autoimmune disorders[2]. Derivatives of our title compound, particularly where the 5-amino group is converted into a diaryl urea, act as potent p38 inhibitors[2]. The tert-butyl group anchors the molecule in a deep hydrophobic pocket, while the urea motif forms critical hydrogen bonds with the kinase hinge region, stabilizing the inactive "DFG-out" conformation[2].
Inhibition of the p38 MAPK signaling pathway by isoxazole-derived ureas.
TRPV4 Antagonists
Beyond kinase inhibition, the 5-amino-3-tert-butylisoxazole scaffold is utilized in the synthesis of spirocarbamate analogs acting as TRPV4 (Transient Receptor Potential Vanilloid 4) antagonists[6]. In these synthetic workflows, the 5-amino group is often temporarily protected (e.g., using Boc2O and DMAP) to allow for selective functionalization at other sites of the molecule[6].
Analytical Characterization Standards
To verify the structural integrity of synthesized Methyl 5-amino-3-tert-butyl-1,2-oxazole-4-carboxylate, the following analytical signatures are expected[1]:
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1H NMR (CDCl3): A sharp singlet integrating to 9 protons at ~1.30 ppm (tert-butyl group), a singlet integrating to 3 protons at ~3.85 ppm (methyl ester), and a broad singlet integrating to 2 protons at ~5.50 ppm (amino group, exchangeable with D2O)[4].
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IR Spectroscopy: Characteristic bands at ~3485 and 3390 cm⁻¹ (primary amine N-H stretches), ~1710 cm⁻¹ (ester C=O stretch), and ~1635 cm⁻¹ (isoxazole C=N stretch)[4].
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Mass Spectrometry (ESI-MS): An [M+H]+ peak at m/z 199.2, confirming the molecular weight of 198.22 g/mol [1].
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